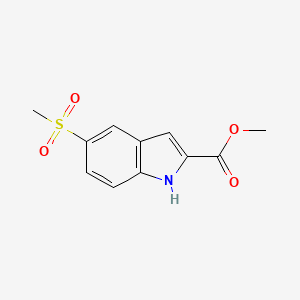

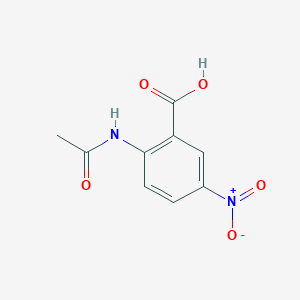

4-(3-Hydroxyphenoxy)benzoic acid

Vue d'ensemble

Description

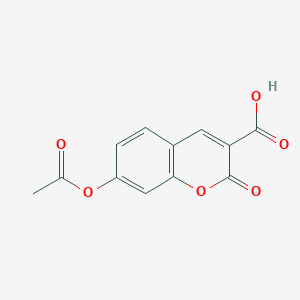

4-(3-Hydroxyphenoxy)benzoic acid (4-HPA) is a naturally occurring organic compound found in plants, fungi, and bacteria. It is a polyphenolic compound with a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. 4-HPA is also known as p-hydroxybenzoic acid (p-HBA) and is a major metabolite of hydroxybenzoic acid. It is an important intermediate in the biosynthesis of other polyphenolic compounds, such as flavonoids and lignans.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

4-(3-Hydroxyphenoxy)benzoic acid: is a valuable precursor in the synthesis of bioactive compounds. It has been utilized to create complex molecules with potential anti-tumor and anti-inflammatory effects. The hydroxyphenoxy group plays a crucial role in the pharmacological activity of these compounds .

Development of Conducting Polymers

This compound serves as a building block for conducting polymers, which are essential in creating advanced materials for electronics and energy storage devices. Its phenolic structure allows for easy polymerization and incorporation into polymeric chains .

Production of Antioxidants

Due to its phenolic structure, 4-(3-Hydroxyphenoxy)benzoic acid exhibits antioxidant properties. It can be incorporated into materials to prevent oxidative degradation, extending the lifespan of products like plastics and rubber .

Ultraviolet Absorbers

The compound’s ability to absorb UV light makes it an excellent candidate for use in sunscreens and coatings that require protection from harmful UV radiation. This application is particularly relevant in the development of outdoor materials .

Flame Retardants

4-(3-Hydroxyphenoxy)benzoic acid: can be used to enhance the flame resistance of materials. When added to plastics, adhesives, and coatings, it improves their thermal stability and resistance to ignition .

Photocatalysis

Recent studies have shown that derivatives of 4-(3-Hydroxyphenoxy)benzoic acid can act as photocatalysts. They have been used in the photodecomposition of antibiotics, showcasing their potential in environmental cleanup and pollution control .

Pharmaceutical Research

The compound’s derivatives have been explored for their potential in treating conditions such as depression, anxiety, schizophrenia, and addictions. They serve as pharmacological tools in the development of clinical candidates .

Material Science

In material science, 4-(3-Hydroxyphenoxy)benzoic acid is used to modify the properties of materials, such as improving their mechanical strength or altering their electrical conductivity. Its versatility makes it a valuable component in various industrial applications .

Propriétés

IUPAC Name |

4-(3-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346822 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyphenoxy)benzoic acid | |

CAS RN |

56183-35-8 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.